The compound is classified under the oxadiazole derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties. The specific structure of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol is defined by its molecular formula and a molecular weight of 176.18 g/mol. It is commonly identified by its CAS number 83725-78-4 and has been the subject of various synthetic studies aimed at exploring its pharmacological potential .
The synthesis of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol typically involves several steps:
For example, one method involves using ethyl glycolate as a starting material, which undergoes acylation followed by cyclization to yield the desired oxadiazole derivative .
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism of action for compounds like 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol often involves interaction with biological targets such as enzymes or receptors. For instance, studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways in microorganisms .
In antibacterial applications, the compound may exert its effects through:
The physical properties of 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol include:
Chemical properties include:
These properties are crucial for determining the handling and application potential of the compound in laboratory settings .
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol has several promising applications in scientific research:
The 1,3,4-oxadiazole ring system is predominantly constructed through cyclodehydration reactions of diacylhydrazine precursors. For 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ol derivatives, the most efficient route involves the reaction of p-toluic hydrazide with triphosgene (phosgene equivalent) under controlled conditions. This method proceeds through the formation of a reactive carbonyl imidazole intermediate, which undergoes intramolecular cyclization with the adjacent hydrazide nitrogen, yielding the target oxadiazolone (2-ol derivative) in a single step. The reaction is typically conducted in anhydrous dichloromethane at 0-5°C to minimize side reactions, followed by gradual warming to room temperature. This approach circumvents the need for isolation of unstable diacylhydrazine intermediates and offers improved atom economy compared to traditional dehydrating agents like phosphorus oxychloride or thionyl chloride. The crystalline product precipitates upon pouring the reaction mixture into ice-cold water, with purification achieved via recrystallization from ethanol/water mixtures, yielding the target compound with a characteristic melting point of 167-168°C [4].
Alternative routes employ N-acylhydrazones derived from p-tolualdehyde, followed by oxidative cyclization using oxidants like (diacetoxyiodo)benzene or potassium permanganate. However, these methods generally offer lower regioselectivity and yields for the 2-ol derivatives compared to the triphosgene-mediated route [6].
Table 1: Cyclocondensation Approaches for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-ol Synthesis
Method | Reagents/Conditions | Key Intermediate | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Triphosgene Route | Triphosgene, DCM, 0°C → RT | p-Toluic hydrazide | 70-85 | High regioselectivity, good yield, one-pot |
POCl₃ Cyclization | POCl₃, reflux, 2-4 h | N'-(p-toluoyl)hydrazide | 50-65 | Lower cost reagents, moderate yield |
Oxidative Cyclization | (Diacetoxyiodo)benzene, MeOH, RT | p-Tolualdehyde hydrazone | 40-55 | Functional group tolerance, lower yield |
The 2-position of the 1,3,4-oxadiazole ring is electronically activated for nucleophilic substitution, enabling strategic introduction of the hydroxyl group. While direct hydrolysis of 2-chloro or 2-amino precursors is feasible, the most efficient method involves in-situ generation of the hydroxyl functionality during cyclization, as described in Section 1.1. When discrete functionalization is required, post-cyclization modification is employed:
The hydroxyl group in 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ol exhibits moderate acidity (predicted pKa ≈ 5.89), allowing for O-alkylation or O-acylation under basic conditions to generate protected or prodrug forms. Its presence is crucial for hydrogen-bonding interactions in biological targets and influences the compound's electronic distribution, enhancing π-delocalization across the heterocyclic system [4].
While the 4-methylphenyl group is often introduced via the aromatic acid/hydrazide precursor, palladium-catalyzed cross-coupling offers a powerful strategy for late-stage diversification of this substituent or for introducing complex aromatic systems at the 5-position. Key methodologies include:
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Brominated Oxadiazole Derivatives
Brominated Oxadiazole Precursor | Boronic Acid/Ester | Catalyst System | Conditions | Product (Example) | Yield Range (%) |
---|---|---|---|---|---|
5-(4-Bromomethylphenyl)-1,3,4-oxadiazol-2-ol | 4-Carboxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%), K₂CO₃, TBAB | Toluene/H₂O, 80°C, 12 h | 5-[4'-(Carboxybiphenyl-4-yl)methyl]-1,3,4-oxadiazol-2-ol | 65-75 |
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol* | Quinazolinyl-6-boronic ester | Pd(dppf)Cl₂ (1.5 mol%), Na₂CO₃ | Dioxane/H₂O, 90°C, 18 h | Quinazolinyl-oxadiazole biheterocyclic conjugate | 70-85 |
5-(4-Bromophenyl)-2-(protected-OH) | 4-N,N-Dimethylaminophenylboronic acid | Pd(PPh₃)₄ (3 mol%), K₃PO₄ | DMF, 100°C, 24 h | 5-(4'-N,N-Dimethylaminobiphenyl-4-yl)-1,3,4-oxadiazol-2-ol | 55-65 |
*Requires protection of the 2-OH group for coupling [9].
The electronic properties of the oxadiazole ring, particularly the electron-deficient nature of the 5-position when bearing an aryl group, facilitate oxidative addition of aryl halides to Pd(0), making these cross-coupling reactions particularly efficient for diversifying the 5-aryl substituent. The 4-methyl group itself can sometimes be activated (e.g., benzylic bromination) for further functionalization, although this is less common than modifying the aromatic ring via halogenation at other positions [5].
Microwave irradiation (MW) has revolutionized the synthesis of 1,3,4-oxadiazoles, including 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ol derivatives, by dramatically reducing reaction times, improving yields, minimizing side products, and enabling greener protocols. Key applications include:
The mechanism behind MW acceleration involves efficient dielectric heating, enabling rapid and uniform temperature rise throughout the reaction mixture, surpassing the heat transfer limitations of conventional oil baths. This is particularly beneficial for reactions involving polar intermediates or requiring high activation energies, such as cyclodehydration. The ability to perform reactions in sealed vessels under MW also facilitates the use of higher temperatures safely, further accelerating kinetics [3].
Table 3: Impact of Microwave Irradiation on Key Synthetic Steps for Oxadiazole Derivatives
Synthetic Step | Conventional Conditions | Time (Conv.) | MW Conditions | Time (MW) | Yield Improvement (MW vs Conv.) |
---|---|---|---|---|---|
Esterification (p-toluic acid → Ethyl ester) | EtOH, H₂SO₄, reflux | 4-6 h | MW, 100 W, 100°C | 10 min | Comparable (95%) |
Hydrazide Formation (Ester → p-Toluic hydrazide) | NH₂NH₂·H₂O, EtOH, reflux | 4-6 h | MW, 100 W | 6 min | Comparable (92%) |
Cyclodehydration (Diacylhydrazine → Oxadiazole) | POCl₃, reflux | 3-8 h | POCl₃, MW, Dynamic mode, 70°C, 100 W | 1-2.5 h | +5 to +15% (e.g., 75% vs 60%) |
Suzuki Coupling (e.g., Bromo-oxadiazole + Boronic ester) | Pd cat., Tol/H₂O, 80-90°C | 12-24 h | Pd cat., DMF/H₂O, MW, 120°C | 30-90 min | +10 to +15% (e.g., 85% vs 70%) |
The adoption of microwave technology represents a significant leap towards more sustainable and efficient synthetic routes for 5-(4-methylphenyl)-1,3,4-oxadiazol-2-ol and its structurally complex derivatives, facilitating rapid exploration of structure-activity relationships (SAR) in medicinal chemistry and materials science [3] [6] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3